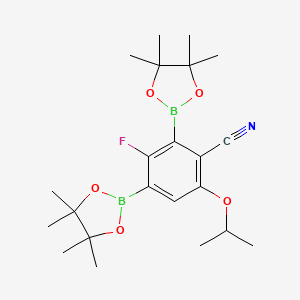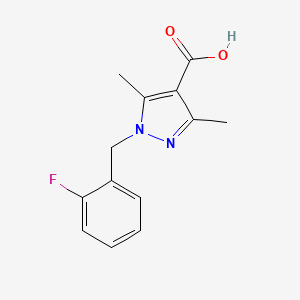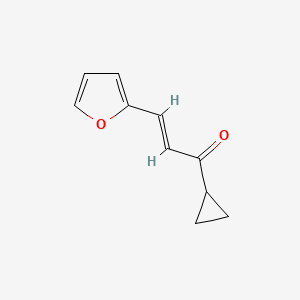![molecular formula C26H30N2O3 B2742175 3-phenyl-9-(2,2,6,6-tetramethylpiperidin-4-yl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one CAS No. 951937-31-8](/img/structure/B2742175.png)
3-phenyl-9-(2,2,6,6-tetramethylpiperidin-4-yl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
TEMPO is a stable nitroxyl radical that is used as an oxidation catalyst . It is a red-orange crystalline or liquid substance that is soluble in water, ethanol, and benzene . It has the ability to capture free radicals and quench singlet oxygen, and it is a very effective oxidation catalyst that can oxidize primary alcohols to aldehydes and secondary alcohols to ketones .
Synthesis Analysis
2,2,6,6-Tetramethylpiperidine is a hindered base used to prepare metallo-amide bases and selective generation of silylketene acetals . It is used in the preparation of hibarimicinone, (Z)-silylketene acetal, and 4-substituted quinazoline .Chemical Reactions Analysis
TEMPO can be used to selectively catalyze the oxidation of the primary hydroxyl group of polysaccharides to convert it into a carboxyl group . In the process of TEMPO-mediated oxidation of lignocellulose, the primary alcohol hydroxyl group at the C6 position can be selectively oxidized to an aldehyde group and further oxidized to a carboxyl group .科学的研究の応用
Polymer Chemistry
The tetramethylpiperidin moiety within the compound is structurally similar to TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl), a stable nitroxyl radical known for its applications in polymer chemistry . It can act as a free radical scavenger, preventing polymer degradation due to oxidation and heat. This compound could potentially serve as a stabilizer or an inhibitor in the polymerization processes to enhance the durability and longevity of polymers.
Organic Synthesis
In organic synthesis, the compound’s resemblance to TEMPO suggests it could be used as a catalyst for selective oxidation reactions . It might facilitate the conversion of primary alcohols to aldehydes without further oxidation to carboxylic acids, or secondary alcohols to ketones, which is valuable for synthesizing fine chemicals and pharmaceutical intermediates.
Nanotechnology
The compound could be used in the preparation of cellulose nanofibers. TEMPO-mediated oxidation has been employed to selectively oxidize primary hydroxyl groups on cellulose to carboxyl groups, facilitating the disintegration of cellulose into nanofibers . This application could be explored for the compound , potentially contributing to the development of high-strength, lightweight materials.
Biomedical Research
Given its structural features, this compound could be explored as a spin label in electron paramagnetic resonance (EPR) spectroscopy. Spin labels like TEMPO are used to study the motion and environment of biomolecules, which could be invaluable in understanding protein dynamics, folding, and interactions .
Food Industry
If the compound exhibits antioxidant properties similar to TEMPO, it could be applied in the food industry to prevent the oxidation of fats and oils, extending the shelf life of food products .
Safety And Hazards
TEMPO is a strong oxidant and also has a high toxicity . It may react with the conjugate structure and isolated double bonds in the substrate, and a stoichiometric amount of TEMPO is required in the reaction . It is stable but incompatible with strong acids and strong oxidizing agents . It should be stored below +30°C .
特性
IUPAC Name |
3-phenyl-9-(2,2,6,6-tetramethylpiperidin-4-yl)-8,10-dihydropyrano[2,3-f][1,3]benzoxazin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H30N2O3/c1-25(2)12-18(13-26(3,4)27-25)28-14-20-22(31-16-28)11-10-19-23(29)21(15-30-24(19)20)17-8-6-5-7-9-17/h5-11,15,18,27H,12-14,16H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQVNWMZVQNBDCZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(CC(N1)(C)C)N2CC3=C(C=CC4=C3OC=C(C4=O)C5=CC=CC=C5)OC2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H30N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-phenyl-9-(2,2,6,6-tetramethylpiperidin-4-yl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-(2-(4-(4-methoxyphenyl)-6-oxopyrimidin-1(6H)-yl)ethyl)-2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)propanamide](/img/structure/B2742096.png)
![N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-3-nitro-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2742097.png)
![(1S)-1-(2,2-Difluorobenzo[d]1,3-dioxolen-4-yl)ethylamine](/img/structure/B2742100.png)
![6-(2-furylmethyl)-3-(2-pyridyl)isothiazolo[4,5-d]pyrimidine-5,7(4H,6H)-dione](/img/structure/B2742103.png)
![2-((1,1-dioxido-4-propyl-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(2-ethoxyphenyl)acetamide](/img/structure/B2742104.png)

![N-[2-(4-Tert-butyl-3,6-dihydro-2H-pyridin-1-yl)ethyl]but-2-ynamide](/img/structure/B2742108.png)

![Tert-butyl 1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine-8-carboxylate](/img/structure/B2742111.png)
![1-(3-Chloro-2-methylphenyl)-4-[(4-methoxynaphthalen-1-yl)sulfonyl]piperazine](/img/structure/B2742112.png)

